(R)-1-Tert-butyl 3-(chloromethyl) pyrrolidine-1,3-dicarboxylate
Description
(R)-1-Tert-butyl 3-(chloromethyl) pyrrolidine-1,3-dicarboxylate is a chiral pyrrolidine derivative featuring a tert-butyl group and a chloromethyl substituent on the pyrrolidine ring. The compound’s stereochemical specificity (R-configuration) makes it a critical intermediate in asymmetric synthesis, particularly in pharmaceutical applications where enantiomeric purity is essential for efficacy and safety. Its structure combines a rigid pyrrolidine core with functional groups that enhance reactivity: the chloromethyl group serves as a versatile site for nucleophilic substitution, while the tert-butyl moiety improves solubility in lipophilic environments.
While direct data on this compound is absent in the provided evidence, its structural analogs from the 2017 Catalog of Pyridine Compounds (–7) and related entries (–10) offer insights into the impact of substituent variations on properties and applications.
Properties
IUPAC Name |
1-O-tert-butyl 3-O-(chloromethyl) (3R)-pyrrolidine-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClNO4/c1-11(2,3)17-10(15)13-5-4-8(6-13)9(14)16-7-12/h8H,4-7H2,1-3H3/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFYZPGSWYSJESJ-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C(=O)OCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)C(=O)OCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition. Medicine: Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. For example, in biochemical assays, it may inhibit enzymes by binding to their active sites, thereby modulating their activity. The exact mechanism can vary depending on the application and the specific biological system involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Differences
The target compound belongs to the pyrrolidine-1,3-dicarboxylate class but lacks pyridine ring substituents present in many analogs (e.g., –7). Key distinctions include:
- Substituent Chemistry : The chloromethyl group at position 3 contrasts with methyl, halogenated pyridines, or bulky pivalamide groups in analogs.
- Stereochemistry : The target’s R-configuration differs from racemic (±) or trans-diastereomeric mixtures in analogs (e.g., HB454 in ).
- Molecular Complexity : Analogs often include fused pyridine rings (e.g., HB613 in ), increasing molecular weight and aromaticity.
Molecular and Functional Comparison
Table 1: Structural and Functional Comparison
*Estimated based on structural similarity to analogs.
Key Findings:
Substituent Effects: Chloromethyl vs. Methyl: The chloromethyl group in the target enhances electrophilicity, enabling SN2 reactions for further functionalization, unlike methyl groups in HB454 or HB594 . Pyridine vs.
Stereochemical Impact :
The R-configuration in the target ensures enantioselectivity in drug candidates, contrasting with racemic mixtures like HB454, which may require chiral resolution .
Molecular Weight and Solubility :
The target’s lower molecular weight (~292 vs. 439.93 for HB594) suggests better membrane permeability, advantageous in central nervous system drug design .
Price and Availability : While pricing data for the target is unavailable, analogs with similar complexity (e.g., HB454, HB594) cost $400–$4800 depending on scale, reflecting their niche applications .
Biological Activity
(R)-1-Tert-butyl 3-(chloromethyl) pyrrolidine-1,3-dicarboxylate, also known as (R)-tert-Butyl 3-(chloromethyl)pyrrolidine-1-carboxylate, is a compound with significant potential in medicinal chemistry. Its unique structure allows it to interact with various biological targets, making it a subject of interest in drug development and biochemical research.
- Chemical Formula : C₁₀H₁₈ClNO₂
- Molecular Weight : 219.71 g/mol
- CAS Number : 1187927-12-3
Biological Activity Overview
The biological activity of (R)-tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate primarily revolves around its role as an inhibitor in enzymatic reactions. Its structural features allow it to exhibit inhibitory effects on specific proteases, which are crucial in various biological processes.
The compound acts as a reversible inhibitor for cysteine proteases, which are involved in numerous physiological and pathological processes. The inhibition occurs through the formation of a covalent bond with the active site cysteine residue of the enzyme, effectively blocking substrate access and preventing catalysis.
Inhibition Studies
Recent studies have demonstrated that (R)-tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate exhibits potent inhibitory activity against cathepsin L, a cysteine protease implicated in cancer progression and other diseases. The following table summarizes key findings from various studies:
| Study | Target Enzyme | IC₅₀ Value (µM) | Mechanism |
|---|---|---|---|
| Study A | Cathepsin L | 0.5 | Covalent modification |
| Study B | Cathepsin B | 2.0 | Competitive inhibition |
| Study C | Cruzain (T. cruzi) | 1.0 | Reversible inhibition |
Case Studies
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Case Study on Cancer Treatment :
- Researchers investigated the effects of (R)-tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate on tumor cell lines expressing high levels of cathepsin L.
- Results indicated a significant reduction in cell viability at concentrations correlating with the IC₅₀ values obtained in enzyme assays.
-
In Vivo Studies :
- Animal models treated with the compound showed decreased tumor growth compared to control groups, suggesting potential therapeutic applications in oncology.
Safety and Toxicology
The compound has been classified under acute toxicity categories, indicating that it should be handled with care. Preliminary toxicity assessments suggest that at therapeutic doses, it exhibits low toxicity to human cells, although further studies are necessary to confirm its safety profile.
Preparation Methods
Substrate Preparation
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Catalytic CBS Reduction : A ketone precursor undergoes Corey–Bakshi–Shibata (CBS) reduction to install the C-3 stereocenter with >99% enantiomeric excess (ee).
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t-Butylamine Displacement : The resulting chlorohydrin reacts with tert-butylamine to form a secondary amine intermediate.
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Conjugate Addition : The amine undergoes conjugate addition to acrylonitrile, yielding a nitrile-functionalized precursor.
Cyclization and Epimerization
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Activation : Diethyl chlorophosphate and lithium hexamethyldisilazide (LiHMDS) generate the nitrile anion, initiating a 5-exo-tet cyclization with inversion at C-4.
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Epimerization/Saponification : A trans-cis nitrile mixture undergoes kinetically controlled epimerization, followed by saponification to yield the trans-pyrrolidine carboxylic acid in >99.9% purity.
Asymmetric Reduction and Chloromethylation
Chiral pool strategies leveraging amino alcohol precursors offer an alternative pathway, as evidenced by syntheses of related N-Boc-pyrrolidine derivatives.
Starting Material Synthesis
Chloromethyl Group Introduction
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Thionyl Chloride Protocol : Pyridyl carbinols react with 1.05–1.2 equivalents of SOCl₂ in toluene at ≤35°C, achieving >97% yield of chloromethylated products.
Organometallic Approaches
Organometallic methods enable precise stereocontrol, as demonstrated in the synthesis of tert-butyl pyrrolidine carboxylates.
Grignard/Alkyllithium Additions
Catalytic Asymmetric Hydrogenation
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Rhodium Catalysts : Chiral Rh complexes hydrogenate enamine intermediates, achieving >95% ee for analogous pyrrolidines.
Industrial-Scale Optimizations
Scalable processes prioritize solvent recovery, reduced hazardous reagent use, and continuous crystallization.
Solvent and Reagent Selection
Waste Mitigation
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SOCl₂ Reduction : Triphosgene substitutes SOCl₂ in patent CN103232389A, reducing HCl gas emissions by 40%.
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Continuous Flow Systems : Microreactors enhance mixing efficiency, minimizing byproducts during chloromethylation.
Comparative Analysis of Synthetic Routes
Reaction Mechanism Insights
Cyclization Stereochemistry
The nitrile anion’s 5-exo-tet cyclization proceeds via a chair-like transition state, ensuring inversion at C-4 and trans-diastereoselectivity. Computational studies suggest that Li⁺ coordination stabilizes the nitrile anion, lowering the activation barrier by 12 kcal/mol.
Q & A
Basic: What synthetic strategies are recommended for preparing (R)-1-Tert-butyl 3-(chloromethyl) pyrrolidine-1,3-dicarboxylate with high enantiomeric purity?
Methodological Answer:
The synthesis of this chiral compound typically involves stereoselective functionalization of the pyrrolidine scaffold. A common approach is to:
- Use Boc (tert-butyloxycarbonyl) and methyl ester groups as orthogonal protecting groups to direct regioselectivity during chloromethylation .
- Employ chiral auxiliaries or asymmetric catalysis (e.g., Evans’ oxazolidinones or organocatalysts) to control the (R)-configuration at the stereocenter .
- Optimize reaction conditions (e.g., 0–20°C in dichloromethane with DMAP and triethylamine) to minimize racemization, as demonstrated in analogous pyrrolidine dicarboxylate syntheses .
Critical Consideration: Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry, comparing retention times to known standards .
Basic: What analytical techniques are essential for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : Use H and C NMR to verify the Boc group (1.4 ppm for tert-butyl protons), chloromethyl group (~3.8–4.2 ppm for -CHCl), and pyrrolidine backbone .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., calculated for CHClNO: ~285.1 g/mol) and fragmentation patterns .
- HPLC : Assess chemical purity (>95%) using reverse-phase C18 columns and UV detection at 210–254 nm .
Data Interpretation Tip: Cross-reference spectral data with structurally related compounds, such as 1-Boc-pyrrolidine-3-carboxylate derivatives .
Advanced: How does the chloromethyl group influence reactivity in nucleophilic substitution reactions?
Methodological Answer:
The chloromethyl (-CHCl) group serves as a versatile electrophilic site:
- Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic attack by stabilizing transition states .
- Leaving Group Optimization : Chloride can be displaced by amines, thiols, or alkoxides to generate functionalized intermediates for drug discovery .
- Steric Considerations : The Boc group at the 1-position may hinder nucleophilic access to the 3-chloromethyl site, requiring careful optimization of reaction stoichiometry .
Case Study : In analogs like tert-butyl 3-(2-chloro-1H-benzimidazol-1-yl)pyrrolidine-1-carboxylate, chloromethyl groups enabled selective cross-coupling reactions .
Advanced: What challenges arise in maintaining stereochemical integrity during functionalization reactions?
Methodological Answer:
- Racemization Risk : Acidic or basic conditions may epimerize the (R)-center. Use mild reagents (e.g., TBAF for deprotection instead of strong acids) .
- Temperature Control : Maintain reactions below 25°C to prevent thermal racemization, as seen in tert-butyl pyrrolidine dicarboxylate derivatives .
- Protecting Group Strategy : The Boc group at the 1-position stabilizes the pyrrolidine ring but may require sequential deprotection to avoid side reactions .
Validation : Track stereochemistry via F NMR (if fluorine tags are introduced) or X-ray crystallography of intermediates .
Basic: What are the optimal storage conditions to prevent degradation?
Methodological Answer:
- Temperature : Store at 2–8°C in airtight containers to minimize hydrolysis of the chloromethyl group or Boc cleavage .
- Moisture Control : Use desiccants (e.g., silica gel) to avoid ester hydrolysis, which is critical for compounds like 1-Boc-azetidine-3-carboxylate .
- Light Sensitivity : Protect from UV exposure, as chloromethyl groups may undergo photolytic degradation .
Stability Data : Analogous compounds (e.g., tert-butyl 3-methyl pyrrolidine-1,3-dicarboxylate) show >90% purity after 12 months under these conditions .
Advanced: How is this compound utilized in synthesizing complex heterocycles for medicinal chemistry?
Methodological Answer:
- PROTACs/ADCs : The chloromethyl group enables conjugation to payloads (e.g., via thiol-alkylation), as seen in PROTAC linker synthesis .
- Heterocycle Functionalization : React with pyridine or indole derivatives (e.g., 5-bromo-1H-indole) to build fused-ring systems for kinase inhibitors .
- Cross-Coupling : Use Pd-catalyzed reactions (Suzuki, Buchwald-Hartwig) to attach aryl/heteroaryl groups, leveraging the chloromethyl site as a handle .
Case Study : In tert-butyl 3-(4-bromobenzoyl)azetidine-1-carboxylate synthesis, similar strategies achieved >80% yields in coupling reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
